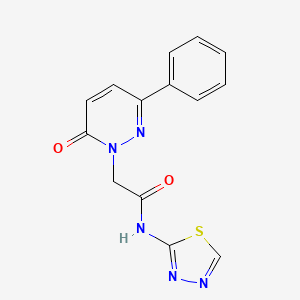

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Description

2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a pyridazinone core substituted with a phenyl group at position 3, linked via an acetamide bridge to a 1,3,4-thiadiazole moiety.

The compound’s structural uniqueness lies in the combination of pyridazinone and thiadiazole rings, which are independently associated with bioactivity in pharmaceuticals (e.g., anticancer, antimicrobial) and agrochemicals (e.g., herbicides) .

Properties

IUPAC Name |

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O2S/c20-12(16-14-17-15-9-22-14)8-19-13(21)7-6-11(18-19)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOCSVAIXVUXGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by empirical data and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 334.37 g/mol

- LogP : 3.9188

- Hydrogen Bond Acceptors : 6

- Hydrogen Bond Donors : 1

Anti-inflammatory Activity

Recent studies have indicated that compounds containing the thiadiazole moiety exhibit significant anti-inflammatory properties. In silico molecular docking studies suggest that this compound acts as a potential inhibitor of cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes. The binding affinity of the compound was compared to Celecoxib, a well-known COX-2 inhibitor, revealing promising results for further optimization and development.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities. In vitro studies demonstrated that the compound exhibited moderate to high antibacterial activity against various strains of bacteria.

Case Study: Antimicrobial Testing

A study conducted on synthesized thiadiazole derivatives showed that the target compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The results indicated a higher efficacy compared to standard antibiotics like Ampicillin.

| Bacterial Strain | Inhibition Zone (mm) | Comparison Compound |

|---|---|---|

| Staphylococcus aureus | 20 | Ampicillin (15) |

| Escherichia coli | 18 | Ampicillin (12) |

Anticancer Activity

The anticancer properties of pyridazine derivatives have been documented in various studies. The presence of the pyridazine ring in the structure of this compound suggests potential cytotoxic effects against cancer cell lines. Preliminary assays have shown that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Research Findings

A comprehensive evaluation of the biological activity of this compound reveals its multifaceted potential:

- In vitro Studies : Various assays have confirmed its effectiveness as an anti-inflammatory and antimicrobial agent.

- Molecular Docking : Theoretical studies predict strong interactions with target proteins involved in inflammation and microbial resistance.

- Case Studies : Empirical data supports its use as a scaffold for developing new therapeutic agents targeting inflammation and infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridazinone-Thiadiazole Hybrids

The closest structural analog is 2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide (), which replaces the phenyl group on the pyridazinone with a 3,5-dimethylpyrazolyl group and introduces an isobutyl substituent on the thiadiazole. Pyrazolyl groups are known to enhance metabolic stability, which may explain differences in pharmacokinetic profiles compared to the phenyl-substituted parent compound .

Thiadiazole Acetamides with Phenoxy/Phenyl Substituents

Compounds in (e.g., 5e, 5j) feature phenoxy-acetamide-thiadiazole architectures instead of pyridazinone-thiadiazole hybrids. For example:

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Melting point 132–134°C, 74% yield.

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j): Melting point 138–140°C, 82% yield .

These compounds exhibit lower melting points compared to triazinoquinazoline-thiadiazole hybrids (e.g., 262–270°C in ), suggesting reduced crystallinity due to flexible phenoxy linkages. The absence of pyridazinone may limit hydrogen-bonding capacity, impacting biological target engagement.

Bioactive Thiadiazole Derivatives with Anticancer Activity

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) () demonstrates potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 ± 0.020 mmol L⁻¹) and A549 (IC₅₀ = 0.034 ± 0.008 mmol L⁻¹) cell lines. The dual thiadiazole-thioacetamide structure enhances electron-deficient character, promoting interactions with cellular targets like aromatase (IC₅₀ = 0.062 ± 0.004 mmol L⁻¹) .

In contrast, the target compound’s pyridazinone ring may offer distinct binding modes due to its ketone group and aromaticity. However, biological data for the target compound are absent in the evidence, necessitating further studies.

Agrochemical Thiadiazole Acetamides

Flufenacet (), a herbicide, shares the thiadiazole-acetamide scaffold but incorporates a 4-fluorophenyl and trifluoromethyl group. Its structural divergence highlights the scaffold’s versatility: small substituents (e.g., fluorine, trifluoromethyl) optimize herbicidal activity, while bulky groups (e.g., phenyl in the target compound) may favor pharmaceutical applications .

Chlorophenyl/Fluorophenyl Substituted Analogues

Chlorine and fluorine substituents are prevalent in bioactive analogs:

- 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) (): Melting point 212–216°C, 82% yield.

- 2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63) (): Exhibits anticancer activity .

Electron-withdrawing groups (Cl, F) enhance electrophilicity and membrane permeability compared to the target compound’s unsubstituted phenyl group, which may improve potency but reduce metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.